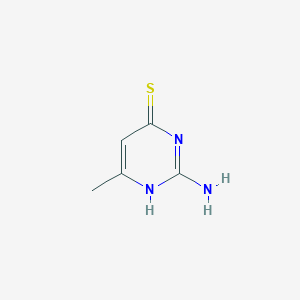

2-Amino-6-methylpyrimidine-4-thiol

Übersicht

Beschreibung

“2-Amino-6-methylpyrimidine-4-thiol” is a chemical compound with the molecular formula C5H7N3S . It has an average mass of 141.194 Da and a monoisotopic mass of 141.036072 Da .

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which could include “2-Amino-6-methylpyrimidine-4-thiol”, has been reported in various studies . These compounds are typically prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of “2-Amino-6-methylpyrimidine-4-thiol” includes a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-6-methylpyrimidine-4-thiol” include a density of 1.4±0.1 g/cm3, boiling point of 259.0±23.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and flash point of 110.4±22.6 °C .Wissenschaftliche Forschungsanwendungen

Hydrazinolysis of Heterocyclic Compounds

- Application in Hydrazinolysis : The compound 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione, closely related to 2-Amino-6-methylpyrimidine-4-thiol, undergoes hydrazinolysis yielding various derivatives. These derivatives indicate the compound's utility in synthesizing diverse heterocyclic compounds with potential applications in medicinal chemistry (Dickinson & Jacobsen, 1975).

Synthesis of Dithiol Compounds

- Role in Dithiol Synthesis : 2-Methylpyrimidine-4,6-dithiol, a compound related to 2-Amino-6-methylpyrimidine-4-thiol, is synthesized and converted into various derivatives. These derivatives highlight the flexibility and potential of such compounds in synthetic organic chemistry, particularly in synthesizing sulfur-containing pyrimidines (Hurst, 1984).

Development of Thiazolo Pyrimidine Derivatives

- Thiazolo Pyrimidine Derivatives : A study demonstrates the synthesis of thiazolo[4,5-d] pyrimidine derivatives from 5-bromo-2,4-dichloro-6-methylpyrimidine. This indicates potential applications in developing novel pyrimidine derivatives for pharmaceutical use (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Spectrophotometric Applications

- Spectrophotometric Analysis : A colorimetric method for detecting 4-hydroxy-2-mercapto-6-methylpyrimidine (related to 2-Amino-6-methylpyrimidine-4-thiol) using gold nanoparticles illustrates its potential use in spectrophotometric applications, particularly in detecting thiols (Hormozi-Nezhad & Ghayyem, 2014).

Safety and Hazards

Zukünftige Richtungen

Research on pyrimidines, including “2-Amino-6-methylpyrimidine-4-thiol”, is ongoing, with a focus on developing new efficient antitrypanosomal compounds with less side effects . The synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is also a promising area of research .

Wirkmechanismus

Target of Action

Similar 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities , suggesting that the compound may interact with biological targets related to these diseases.

Mode of Action

It’s known that 2-amino-4,6-dimethylpyrimidine can act as a nucleophile, attacking aldehyde carbon . This suggests that 2-Amino-6-methylpyrimidine-4-thiol might interact with its targets in a similar manner.

Biochemical Pathways

Given its potential antitrypanosomal and antiplasmodial activities , it may be involved in pathways related to these diseases.

Result of Action

Based on its potential antitrypanosomal and antiplasmodial activities , it may induce changes in the cells of these organisms, leading to their death or inhibition.

Eigenschaften

IUPAC Name |

2-amino-6-methyl-1H-pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMGCVRJTGJRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)N=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381801 | |

| Record name | 2-Amino-6-methylpyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6307-44-4 | |

| Record name | NSC41330 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-methylpyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

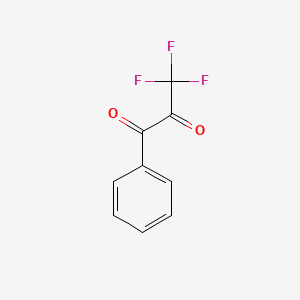

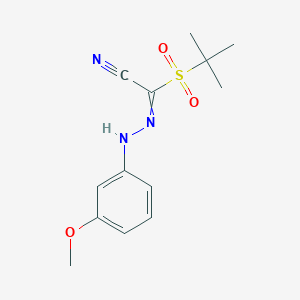

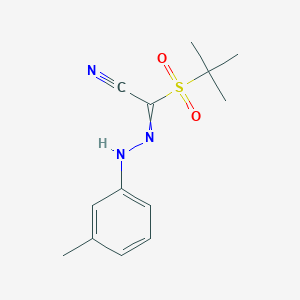

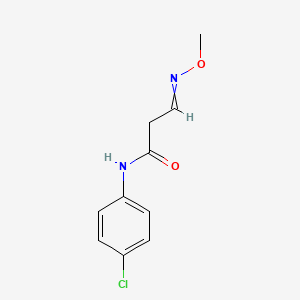

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)

![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)

![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)